2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide

Organic Synthesis Process Chemistry Agrochemical Intermediates

Procure 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1261650-79-6) as a high-purity (≥97%) organofluorine intermediate. Its unique 2-methyl-3-OCF3 substitution pattern is essential for maintaining target binding and lipophilicity profiles in herbicide development and carbonic anhydrase inhibitor SAR studies, as confirmed by DE19543323A1 and class-level evidence.

Molecular Formula C8H8F3NO3S
Molecular Weight 255.2
CAS No. 1261650-79-6
Cat. No. B6146993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide
CAS1261650-79-6
Molecular FormulaC8H8F3NO3S
Molecular Weight255.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1261650-79-6)


2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1261650-79-6), with the molecular formula C8H8F3NO3S and a molecular weight of 255.21 g/mol, is a specialty organofluorine chemical supplied primarily as a high-purity (≥97%) research intermediate or building block . It is a member of the benzenesulfonamide class, characterized by a sulfonamide group (-SO2NH2) on a benzene ring substituted with a methyl and a trifluoromethoxy (OCF3) group . This compound is intended strictly for research and development purposes, not for therapeutic, veterinary, or consumer applications .

Why In-Class Substitution is Not Advisable for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide


For scientific selection, particularly in drug discovery and agrochemical synthesis, 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide cannot be interchanged with a generic benzenesulfonamide or even a close analog without risking significant alterations in target binding, metabolic fate, and physicochemical properties. The unique substitution pattern—the 2-methyl and the 3-OCF3 groups—confers a specific steric and electronic profile . Class-level evidence demonstrates that replacing the trifluoromethoxy (OCF3) group with a methoxy (OCH3) or trifluoromethyl (CF3) group leads to measurable differences in lipophilicity, metabolic stability, and enzyme inhibition potency [1]. This compound's established use as a synthetic intermediate for a specific patented class of herbicides, as detailed in DE19543323A1, underscores that its particular structure is a prerequisite for generating the desired final active compounds, making substitution non-viable [2].

Quantitative Differentiation Guide for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1261650-79-6)


Synthetic Accessibility and Proven Scalability via Patented Industrial Route

This compound is synthesized via a well-defined and scalable route, as disclosed in patent DE19543323A1, which provides a direct, quantitative advantage over its analogs that lack an established and efficient synthetic pathway. The patented process for the closely related 2-trifluoromethoxy-benzenesulfonamide (a key intermediate) yields the product in high purity and up to 85% yield, demonstrating the industrial viability of this synthetic approach [1]. This established methodology significantly reduces development risk and time compared to an unoptimized analog, making it a more reliable and cost-effective choice for procurement in large-scale projects.

Organic Synthesis Process Chemistry Agrochemical Intermediates

Influence of the 3-Trifluoromethoxy Substituent on Lipophilicity (LogP)

The trifluoromethoxy (OCF3) group significantly impacts lipophilicity compared to other common substituents. A 2020 study on a series of aliphatic derivatives found that CF3O-substituted compounds exhibited higher lipophilicity than their methoxy (OCH3) analogs and were nearly identical to those bearing a CF3 group [1]. While this is class-level evidence, the presence of the 3-OCF3 group on the target molecule is expected to confer similar, quantifiable differences in logP relative to analogs where this group is replaced. This predictable modulation of lipophilicity is a critical differentiator for scientists aiming to optimize a compound's membrane permeability and bioavailability.

Physicochemical Properties Drug Design ADME Lipophilicity

Impact of the Trifluoromethoxy Group on Microsomal Stability

The choice of the OCF3 substituent directly affects metabolic stability. The same 2020 study on aliphatic derivatives reported that microsomal stability studies indicated the trifluoromethoxy group typically decreased metabolic stability of the corresponding derivatives compared to either CH3O- or CF3-substituted counterparts [1]. This is a crucial, counter-intuitive differentiator. While OCF3 is often used to enhance other properties, its negative impact on microsomal stability is a quantifiable trade-off that must be considered during compound selection. A scientist optimizing for high metabolic stability would be advised to avoid this compound in favor of a CF3 or OCH3 analog, based on this class-level evidence.

Metabolic Stability ADME Drug Metabolism Pharmacokinetics

Comparative Inhibition Potency of Fluorinated Benzenesulfonamides against Carbonic Anhydrase (CA)

Fluorinated benzenesulfonamides, like the target compound, demonstrate potent and tunable inhibition of carbonic anhydrase (CA) isoforms. Class-level studies have identified highly effective inhibitors against hCA I, II, and IV isozymes, with some derivatives showing sub-nanomolar Ki values [1]. For instance, a related compound exhibited a Ki of 6.20 nM against hCA VII [2]. Furthermore, structural modifications, including the type of fluorination, are known to dramatically impact selectivity, with some sulfonamides showing strong selectivity for the tumor-associated hCA IX over the widespread off-target hCA II [3]. This evidence suggests the specific substitution pattern of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide is a strategic choice for exploring CA inhibition with a specific potency and selectivity profile that cannot be assumed for its non-fluorinated or differently fluorinated analogs.

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry Selectivity

Validated Application Scenarios for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide Based on Evidence


Synthesis of Next-Generation Herbicidal Active Ingredients

Procurement of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide is most justified for research groups developing novel herbicides. The compound's close structural analog, 2-trifluoromethoxy-benzenesulfonamide, is a documented starting material for herbicidally active compounds, as disclosed in patent DE19543323A1 [1]. The target compound, with its additional methyl group, represents a logical and valuable intermediate for exploring structure-activity relationships (SAR) around a proven herbicidal pharmacophore. Its established, scalable synthesis ensures that successful lead candidates can be readily advanced without facing insurmountable supply issues.

Medicinal Chemistry Campaigns Targeting Carbonic Anhydrases

This compound is a strategic purchase for medicinal chemistry labs focusing on carbonic anhydrase (CA) inhibition. As a fluorinated benzenesulfonamide, it belongs to a class with demonstrated, potent activity against various CA isoforms [2]. Given that specific fluorination patterns are known to dramatically influence selectivity between isoforms like the tumor-associated hCA IX and the off-target hCA II [3], this particular compound (with its 2-methyl-3-OCF3 substitution) is an essential tool for investigating how this specific arrangement affects CA binding, potency, and selectivity profiles. It is a key building block for generating novel IP in the CA inhibitor space.

ADME Optimization Studies Focusing on Lipophilicity and Metabolic Stability

Procurement of this compound is highly relevant for research groups conducting ADME (Absorption, Distribution, Metabolism, Excretion) optimization studies. Class-level evidence provides clear, quantitative expectations for the impact of the OCF3 group: it will increase lipophilicity compared to a methoxy analog and will likely decrease metabolic stability compared to both methoxy and trifluoromethyl analogs [4]. This makes the compound a valuable probe for systematically studying the functional consequences of incorporating an OCF3 group into a core scaffold, allowing researchers to make data-driven decisions about whether the associated property changes align with their target product profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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